2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid
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Overview
Description
2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.23 . It is a compound that is used in various areas of research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group attached to a 2-methoxypyridin-4-yl group at the 4-position and a fluorine atom at the 2-position .Scientific Research Applications
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their unique properties. The synthesis of such heterocycles has been demonstrated through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, showcasing the versatility of fluoro-containing compounds in creating biologically active molecules (Wu et al., 2017).
Directed Lithiation
Directed lithiation of unprotected benzoic acids, including those substituted with fluoro groups, has been explored to facilitate the synthesis of ortho-substituted products. This method provides a route to diversely functionalized benzoic acids, indicating the flexibility of fluoro-substituted benzoic acids in organic synthesis (Bennetau et al., 1995).
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that benzoic acid derivatives can act as inhibitors or activators of their target proteins, depending on the specific derivative and target .
Biochemical Pathways
Benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would be dependent on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of “2-Fluoro-4-(2-methoxypyridin-4-yl)benzoic acid”. These factors can include pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-fluoro-4-(2-methoxypyridin-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-7-9(4-5-15-12)8-2-3-10(13(16)17)11(14)6-8/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDMTONWFDHRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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